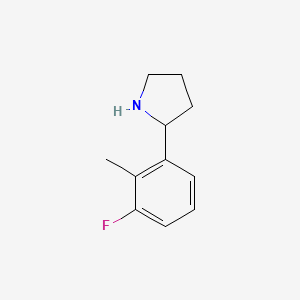
2-(3-Fluoro-2-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2-methylphenyl)pyrrolidine: is a heterocyclic organic compound with the following structure:
Structure: C11H14FN
It contains a pyrrolidine ring (a five-membered ring containing four carbon atoms and one nitrogen atom) substituted with a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. The presence of fluorine in the aromatic ring imparts unique properties to this compound.
Preparation Methods
a. Synthesis: One synthetic route involves the Baltz-Schiemann reaction , which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent permanganate oxidation provides the corresponding carboxylic acid, which can be further transformed into the desired pyrrolidine derivative .
b. Industrial Production: Industrial-scale production methods for this specific compound are not widely documented. laboratory-scale synthesis can serve as a starting point for further optimization.
Chemical Reactions Analysis
a. Reactivity: Fluoropyrrolidines exhibit reduced basicity and are generally less reactive than their chlorinated or brominated counterparts. They participate in various reactions, including substitution, cyclization, and oxidation.
b. Common Reagents and Conditions:Substitution Reactions: Fluoropyrrolidines can undergo nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and metal fluorides.
Cyclization Reactions: Intramolecular cyclization reactions can form fused heterocycles. These reactions often involve strong bases or Lewis acids.
Oxidation Reactions: Oxidizing agents like permanganate or peracids can convert fluoropyrrolidines to corresponding carboxylic acids.
c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation of 2-fluoro-3-methylpyridine yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Fluorinated compounds play a crucial role in medicinal chemistry, agrochemicals, and materials science.
Biology and Medicine: Fluoropyrrolidines may find applications as potential drug candidates due to their unique properties.
Industry: Fluorinated compounds are used in various industrial processes.
Mechanism of Action
The exact mechanism by which 2-(3-Fluoro-2-methylphenyl)pyrrolidine exerts its effects depends on its specific biological target. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, it’s essential to compare this compound with other fluorinated pyrrolidines to highlight its uniqueness.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 |
InChI Key |
SNOFBCOABDOGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
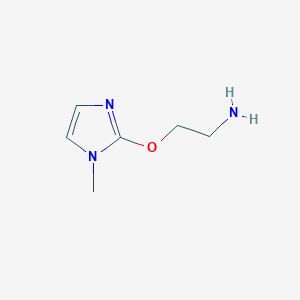
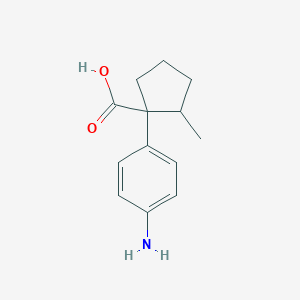
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
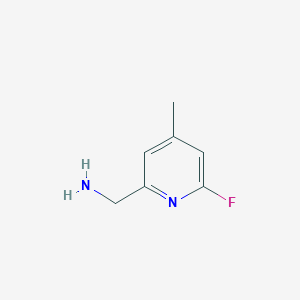
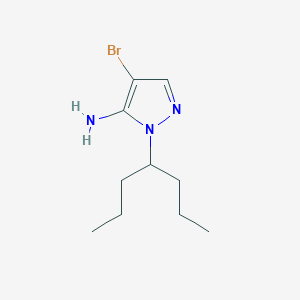
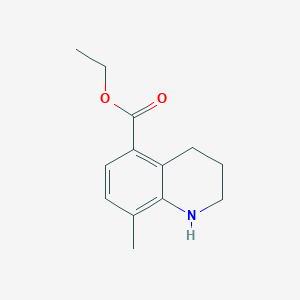
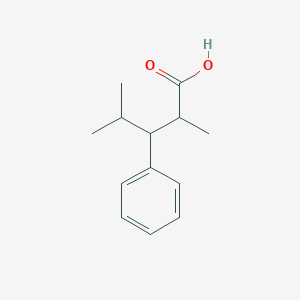
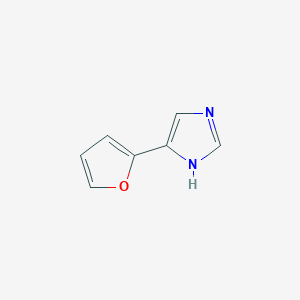
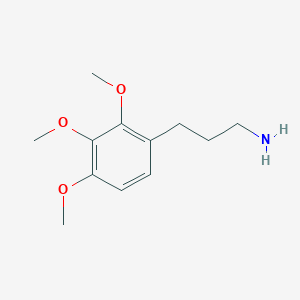
![(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)
![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)
